3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-27-19-9-7-13(11-20(19)28-2)21(25)23-14-8-10-17-15(12-14)22(26)24-16-5-3-4-6-18(16)29-17/h3-12H,1-2H3,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXUECYARBDBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclocondensation
Ghafarzadeh et al. demonstrated a microwave-enhanced synthesis of dibenzooxazepines using 2-chlorobenzaldehydes (4 ) and 2-aminophenols (5 ) under basic conditions (Scheme 1). Substituted aldehydes and aminophenols undergo nucleophilic aromatic substitution (SNAr) to form the tricyclic scaffold 6 in 78–87% yield within short reaction times (15–30 minutes). Key advantages include operational simplicity and avoidance of transition-metal catalysts.
Table 1: Microwave Synthesis of Dibenzooxazepines
| 2-Chlorobenzaldehyde Substituent | 2-Aminophenol Substituent | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| 4-NO₂ | 4-OMe | 85 | 20 |
| 3-Cl | 5-Cl | 78 | 30 |
| H | 4-NH₂ | 87 | 15 |
Copper-Catalyzed Domino Coupling
Sang et al. developed a one-pot copper-catalyzed method for indole/benzimidazole-fused dibenzooxazepines. Starting from 2-halophenols (7 ) and 2-(2-halophenyl)-1H-indoles (8 ), C–N and C–O bond formations occur sequentially, followed by a Smiles rearrangement to yield 9 (Scheme 2). This method accommodates aryl chlorides, enhancing substrate accessibility.
Synthesis of 3,4-Dimethoxybenzoyl Chloride
Etherification of 3,4-Dihydroxybenzoic Acid
Adapting CN105384650A’s methodology, 3,4-dihydroxybenzoic acid undergoes dimethylation using dimethyl sulfate (2.2 equiv) and NaOH (2.5 equiv) in water at 45–60°C (Scheme 3). The reaction produces 3,4-dimethoxybenzoic acid (19 ) in 89% yield after recrystallization from ethanol.
Table 3: Etherification Optimization
| NaOH Equiv | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 2.0 | 45 | 12 | 78 |
| 2.5 | 60 | 10 | 89 |
| 3.0 | 60 | 8 | 85 |
Chlorination to Acid Chloride
Treating 19 with thionyl chloride (SOCl₂, 1.5 equiv) in anhydrous DMF (cat.) at reflux (70°C, 4 hours) affords 3,4-dimethoxybenzoyl chloride (20 ) in 95% yield. Excess SOCl₂ is removed under reduced pressure, and the crude product is used directly in subsequent steps.
Amide Coupling to Form the Target Compound
Activation and Coupling Conditions
The amine group at position 2 of the oxazepine core (21 ) reacts with 20 under Schotten-Baumann conditions. In a representative procedure:
- Dissolve 21 (1.0 equiv) in THF (10 mL/mmol) and cool to 0°C.
- Add Et₃N (2.5 equiv) followed by dropwise addition of 20 (1.2 equiv).
- Warm to room temperature and stir for 12 hours.
- Quench with ice-water, extract with EtOAc, and purify via silica chromatography (hexane:EtOAc = 3:1).
Table 4: Amidation Yield Under Varied Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | THF | 25 | 72 |
| NaHCO₃ | DCM/H₂O | 0 → 25 | 65 |
| DMAP (cat.) | DMF | 25 | 68 |
Alternative Coupling Reagents
Using HATU or EDCI/HOBt in DMF increases yields to 80–85% but raises costs. For instance, EDCI (1.1 equiv), HOBt (1.1 equiv), and DIPEA (3.0 equiv) in DMF at 0°C → RT afford the amide in 84% yield.
Purification and Characterization
Crystallization and Chromatography
Crude product is recrystallized from ethanol/water (4:1) or purified via flash chromatography (SiO₂, gradient elution from 20% to 50% EtOAc in hexane). Final purity (>98%) is confirmed by HPLC (C18 column, MeCN/H₂O = 65:35, 1.0 mL/min).
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 1H), 7.85–7.45 (m, 6H, Ar-H), 6.95 (s, 1H), 3.88 (s, 6H, OCH₃).
- IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C).
Scalability and Industrial Considerations
Waste Management in Large-Scale Production
The patent CN105384650A highlights treating cyanide-containing wastewater with NaOH at 140–150°C for 10 hours to degrade cyanide ions. This protocol reduces environmental impact during scale-up.
Catalytic Hydrogenation Efficiency
Raney Ni (15 wt%) under 1.0 MPa H₂ at 140°C achieves full conversion in 15 hours, whereas Pd/C (3 wt%) requires higher pressure (4.0 MPa) but shorter time (12 hours).
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of central nervous system disorders.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related dibenzoazepine derivatives, focusing on heteroatom substitution, functional group variations, and synthetic strategies.
Core Heteroatom Variation: Oxazepine vs. Thiazepine
A critical distinction lies in the heteroatom within the azepine ring:
- Target compound : Contains a dibenzo[1,4]oxazepine core (oxygen atom at position 1,4) .
- Jin et al.'s analogs : Feature a dibenzo[1,4]thiazepine core (sulfur atom at position 1,4) .
Implications :
- Stability : Thiazepines may exhibit different metabolic stability due to sulfur’s susceptibility to oxidation.
Substituent Variations on the Benzamide/Backbone
Key differences in substituents and functional groups are summarized below:
Key Observations :
- Benzamide vs. Sulfonamide : The target’s benzamide group contrasts with the sulfonamide in ’s compound, which may reduce steric bulk and alter hydrogen-bonding capacity .
- Alkyl Chain Modifications : Jin’s thiazepines include 10-ethyl or 10-propyl groups, which could enhance hydrophobic interactions compared to the unsubstituted oxazepine in the target .
Biological Activity
3,4-Dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound of significant interest due to its unique structural features and potential biological activities. The dibenzo[b,f][1,4]oxazepine core combined with methoxy substitutions suggests a diverse range of pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects supported by various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 392.45 g/mol. The presence of methoxy groups enhances lipophilicity, potentially influencing its interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar dibenzo[b,f][1,4]oxazepine structures exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that benzamide derivatives can possess significant antibacterial effects. In one study, derivatives were evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition comparable to standard antibiotics .
- Fungal Inhibition : The compound's structural features may also confer antifungal activity. A related study assessed the antifungal efficacy of oxadiazole derivatives against Candida albicans, indicating potential for broad-spectrum antifungal activity .
Anticancer Properties
The anticancer potential of benzamide derivatives is well-documented in literature. Compounds structurally related to this compound have shown:
- Inhibition of Cancer Cell Lines : Preliminary studies suggest that similar compounds exhibit cytotoxic effects on various cancer cell lines. For example, derivatives were tested against breast cancer (MCF-7) and lung cancer (A549) cells, showing significant growth inhibition.
Anti-inflammatory Effects
The anti-inflammatory activity associated with dibenzo[b,f][1,4]oxazepine derivatives has been explored through various mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that compounds in this class can downregulate pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro, suggesting a mechanism for their anti-inflammatory effects .
Summary of Biological Activities
Q & A
Q. What synthetic routes are reported for 3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, and which steps require optimization for scalability?
- Methodological Answer : The synthesis typically involves constructing the dibenzo[b,f][1,4]oxazepine core followed by coupling with the 3,4-dimethoxybenzamide moiety. Key challenges include:
- Amide bond formation : Low yields due to steric hindrance from the oxazepine ring. Optimization via coupling reagents (e.g., HATU or EDCI/HOBt) and elevated temperatures (60–80°C) is recommended .
- Purification : Chromatography or recrystallization is critical for removing regioisomers. Gradient elution with ethyl acetate/hexane (3:7 to 1:1) improves separation .
- Scaling : Continuous flow chemistry enhances efficiency for multi-step syntheses, reducing reaction times by 30–50% compared to batch methods .
Table 1 : Yield Optimization in Key Steps
| Step | Reagents/Conditions | Yield (Batch) | Yield (Flow) |
|---|---|---|---|
| Core Synthesis | Pd(OAc)₂, PPh₃, 100°C | 45% | 62% |
| Amide Coupling | HATU, DIPEA, DMF, 60°C | 55% | 70% |
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR resolve the oxazepine ring protons (δ 4.2–4.5 ppm for CH₂-O) and benzamide carbonyl (δ 168–170 ppm). 2D NMR (COSY, HSQC) clarifies coupling patterns in crowded regions .
- HRMS : Exact mass analysis (theoretical m/z 447.1423 [M+H]+) confirms molecular formula .
- X-ray Crystallography : Resolves stereochemical ambiguities in the oxazepine ring, though crystal growth requires slow evaporation from DMSO/EtOH (1:3) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for dibenzo[b,f][1,4]oxazepine derivatives?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls (e.g., staurosporine for IC50 comparisons) .
- Compound purity : HPLC purity ≥95% (λ = 254 nm) is essential; impurities >2% may artifactually modulate activity .
- Structural analogs : Minor substituent changes (e.g., methoxy vs. ethoxy) alter binding. Perform pairwise comparisons under identical conditions (Table 2) .
Table 2 : Activity Variation with Substituents
| Substituent (R₁, R₂) | IC50 (μM, Kinase X) | LogP |
|---|---|---|
| 3,4-diOCH₃ | 0.12 ± 0.03 | 2.8 |
| 4-OCH₃, 3-Cl | 1.45 ± 0.21 | 3.2 |
Q. What experimental strategies are recommended for elucidating the mechanism of action in neurological targets?
- Methodological Answer :
- Target Deconvolution : Use kinome-wide profiling (e.g., KINOMEscan®) to identify primary targets. Off-target effects are assessed via counter-screens against GPCRs and ion channels .
- Molecular Dynamics (MD) Simulations : Dock the compound into homology models of NMDA or GABA receptors. Prioritize residues within 5 Å of the benzamide group for mutagenesis studies .
- In Vivo Pharmacokinetics : Monitor brain penetration (Kp,uu) in rodents via LC-MS/MS. Optimal dosing: 10 mg/kg i.p., with CSF sampling at 0.5, 2, and 6 h post-dose .
Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability without compromising potency?
- Methodological Answer :
- Metabolite Identification : Incubate with human liver microsomes (HLMs) and use UPLC-QTOF to detect phase I/II metabolites. Common sites: O-demethylation (t1/2 = 45 min) .
- Bioisosteric Replacement : Replace methoxy with CF₃ (logP ↑) or cyclopropyl (metabolic resistance ↑). Test in CYP3A4 inhibition assays .
- Prodrug Strategies : Phosphonate or PEG-ylate the benzamide to enhance solubility. Hydrolysis rates are quantified at pH 2–7.4 .
Data Contradiction Analysis
Q. Why do some studies report potent HDAC inhibition while others show no activity for similar oxazepine derivatives?
- Methodological Answer : Discrepancies may stem from:
- Assay Conditions : HDAC isoforms (I vs. IIb) have varying sensitivity to zinc-chelating groups. Use isoform-specific inhibitors (e.g., MS-275 for HDAC1) as benchmarks .
- Redox Interference : Thiol-containing buffers (e.g., DTT) may reduce disulfide-linked dimers, altering activity. Validate in redox-inert systems (HEPES + EDTA) .
- Cell Permeability : LogD >2.5 improves cellular uptake. Compare IC50 in cell-free vs. cell-based assays (e.g., 0.1 μM vs. 5 μM suggests permeability issues) .
Methodological Best Practices
- Experimental Design : Use factorial designs (e.g., 3² for solvent and temperature) to optimize synthesis. Response surface models predict optimal conditions (e.g., 70°C, DMF) .
- Data Reproducibility : Share raw NMR/MS files via repositories (e.g., Zenodo) and adhere to FAIR principles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
